Heteroclicacid
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Overview
Description
Heteroclicacid is a heterocyclic compound, meaning it contains a ring structure with at least one atom that is not carbon These compounds are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heteroclicacid typically involves the formation of a heterocyclic ring through various organic reactions. Common methods include:
Cyclization Reactions: These involve the formation of a ring structure from linear precursors. For example, the reaction of a dicarbonyl compound with an amine can lead to the formation of a heterocyclic ring.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Nanoparticle-Catalyzed Synthesis: Metal-impregnated nanoparticles can act as catalysts, providing benefits such as recyclability and excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Heteroclicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
Heteroclicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of heteroclicacid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Heteroclicacid can be compared with other heterocyclic compounds such as pyridine, furan, and thiophene. While these compounds share a similar ring structure, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications .
List of Similar Compounds
- Pyridine
- Furan
- Thiophene
- Imidazole
- Oxazole
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(Z,5R,6S)-5-acetyloxy-2-methyl-6-[(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(27(35)36)8-9-23(37-21(3)33)20(2)22-12-14-30(7)25-11-10-24-28(4,5)26(34)13-15-31(24)18-32(25,31)17-16-29(22,30)6/h8,20,22-25H,9-18H2,1-7H3,(H,35,36)/b19-8-/t20-,22+,23+,24?,25-,29+,30-,31+,32?/m0/s1 |
InChI Key |
MKKFLSRJYVTGTF-UTMFLKSCSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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